1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with an ethynyl and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith cyclopropanation reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes . Another approach involves the Corey-Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs metal-catalyzed reactions. Palladium-catalyzed arylation of cyclopropanes is a notable method, providing access to diverse substituted cyclopropanes . The selective decarboxylation of 1-cyanocyclopropane-1-carboxylates is another efficient method for producing 2,3-disubstituted cyclopropane-1-carbonitriles .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a single nitrile group attached to the cyclopropane ring.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: Contains a hydroxyethyl group instead of an ethynyl group.
Uniqueness
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an ethynyl and a nitrile group
Properties
Molecular Formula |
C9H9N |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-(2-cyclopropylethynyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N/c10-7-9(5-6-9)4-3-8-1-2-8/h8H,1-2,5-6H2 |
InChI Key |
ZDSKJIYYCFKYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2(CC2)C#N |
Origin of Product |
United States |
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